1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride
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Overview
Description
1-Methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride is a compound with the molecular formula C10H17ClN4O and a molecular weight of 244.72 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its unique structure, which combines a piperidine ring with a pyrazole moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of amino olefins with substituents β to the nitrogen on the alkyl chain.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via condensation reactions involving 1,3-diketones and arylhydrazines.
Chemical Reactions Analysis
1-Methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, often using halogenated reagents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated reagents, organometallic compounds.
Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-Methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and pyrazole moieties are known to interact with various enzymes and receptors, modulating their activity. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-Methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride can be compared with other similar compounds, such as:
1-Methyl-4-piperidinone: A precursor in the synthesis of the target compound.
Pyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates: Novel heterocyclic amino acids with comparable structures.
The uniqueness of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride lies in its combined piperidine and pyrazole structure, which provides a versatile scaffold for various chemical and biological applications.
Properties
IUPAC Name |
1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.ClH/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3,(H,13,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATECTFVMGHFFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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